Antiproliferative Potency Profile in Prostate Cancer: Head-to-Head Comparison Across Seven 2-Aryl Analogs (C1–C7)
In a direct head-to-head study of seven 2,3-dihydroquinazolin-4(1H)-one analogs (C1–C7) evaluated against PC3 and DU145 prostate cancer cell lines via MTT assay at 72 h, the target compound C1 (2-(4-methoxyphenyl) derivative) exhibited IC50 values of 82.9 ± 4.6 µM (PC3) and 67.6 ± 2.8 µM (DU145) [1]. At 100 µM, C1 achieved 47.4 ± 1.2% cytotoxicity in PC3 and 60.0 ± 4.6% in DU145 cells [1]. It was noted as showing the least cytotoxic effect among the seven compounds at lower concentrations (50, 25, and 12.5 µM) in both cell lines, distinguishing it from the high-potency analogs C5 (IC50 1.1–2.1 µM) and C2 (IC50 8.7–14.8 µM) [1]. This moderate potency profile, combined with full analytical characterization data in the study, positions C1 as a well-characterized reference compound for calibrating SAR trends within this scaffold series.
| Evidence Dimension | Antiproliferative IC50 (µM) after 72 h MTT assay |
|---|---|
| Target Compound Data | C1: PC3 IC50 = 82.9 ± 4.6 µM; DU145 IC50 = 67.6 ± 2.8 µM; Cytotoxicity at 100 µM: PC3 47.4%, DU145 60.0% |
| Comparator Or Baseline | C5 (2-(4-(Dimethylamino)phenyl)-analog): PC3 IC50 = 1.1 ± 3.5 µM; DU145 IC50 = 2.1 ± 2.3 µM. C2 (2-(3-Iodophenyl)-analog): PC3 IC50 = 14.8 ± 5.3 µM; DU145 IC50 = 8.7 ± 1.7 µM. C3 (2-(4-Chlorophenyl)-analog): PC3 IC50 = 36.3 ± 3.2 µM; DU145 IC50 = 19.3 ± 3.4 µM. |
| Quantified Difference | C1 is 40–75-fold less potent than C5; 4.7–7.8-fold less potent than C2; 2.3–3.5-fold less potent than C3 in respective cell lines. |
| Conditions | PC3 and DU145 human prostate cancer cell lines; MTT assay; 72 h incubation; compounds tested at 100, 50, 25, 12.5, 6.25 µM; purity >99% by HPLC. |
Why This Matters
C1 serves as an essential lower-potency anchor point in this analog series, enabling accurate SAR calibration and providing a baseline for understanding how para-substitution on the 2-phenyl ring modulates antiproliferative activity; this is critical for procurement when selecting reference standards for medicinal chemistry campaigns.
- [1] Sangepu, V.R.; Jain, K.K.; Bhoomireddy, R.D.; Sharma, D.; Venkateshwarlu, R.; Kapavarapu, R.; Dandela, R.; Pal, M. Molecular and Metabolic Alterations of 2,3-Dihydroquinazolin-4(1H)-one Derivatives in Prostate Cancer Cell Lines. Sci. Rep. 2022, 12, 21599. Table 1 and Figures 1–2. View Source
